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Compound of Interest

Compound Name: 2-Oxohex-4-en-3-yl acetate

Cat. No.: B15475078 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the computationally derived properties of 2-
Oxohex-4-en-3-yl acetate, a member of the α,β-unsaturated carbonyl compound family. Due

to the limited direct computational studies on this specific molecule, this guide leverages

findings from closely related compounds to predict its behavior and properties. The data

presented herein is based on established computational methodologies, primarily Density

Functional Theory (DFT), which is a cornerstone for studying keto-enol tautomerism,

conformational landscapes, and reactivity in this class of molecules.

Physicochemical and Quantum Chemical
Properties: A Comparative Summary
The properties of 2-Oxohex-4-en-3-yl acetate are benchmarked against general findings for

α,β-unsaturated ketones and esters. The following table summarizes key computational-

derived data. It is important to note that experimental validation for 2-Oxohex-4-en-3-yl
acetate is not extensively available in public literature.
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Property
Predicted Value/Behavior
for 2-Oxohex-4-en-3-yl
acetate

Comparative Context from
Literature

Keto-Enol Tautomerism

The keto form is expected to

be more stable than the enol

form in both the gaseous

phase and in various solvents.

Polar solvents are predicted to

further stabilize the keto

tautomer due to its higher

polarity.

Studies on similar β-dicarbonyl

compounds reveal that the

keto form is generally more

stable. The energy difference

between keto and enol forms

can range from -16.50 to

-17.89 kcal/mol in solvents like

water and in the gas phase,

respectively[1].

Conformational Isomerism (s-

cis vs. s-trans)

The molecule can exist as s-

cis and s-trans conformers

around the C-C single bond of

the enone moiety. The relative

stability of these conformers is

influenced by steric and

electronic effects. For

derivatives with bulky

substituents, the s-trans form

is often more stable.

Computational studies on α,β-

unsaturated carbonyl

compounds indicate that the s-

trans conformer is typically

more stable. However, the s-

cis form can be more reactive

in certain reactions[2].

Reactivity towards

Nucleophiles (e.g., Thiols)

The β-carbon of the enone

system is electrophilic and

susceptible to nucleophilic

attack (Michael addition). The

reactivity is influenced by the

electronic nature of the

substituents. The presence of

an additional alkyl group may

slightly decrease reactivity

compared to simpler

enones[2].

The reactivity of α,β-

unsaturated carbonyl

compounds with thiol-

containing enzymes is a

subject of significant

computational study. The

reaction can proceed via a 1,4-

addition mechanism, and the

subsequent ketonization step

is often crucial for irreversible

inhibition[2].

Frontier Molecular Orbitals

(HOMO-LUMO)

The Highest Occupied

Molecular Orbital (HOMO) is

The distribution of frontier

molecular orbitals is a key
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likely localized on the C=C

double bond and the oxygen of

the carbonyl group, while the

Lowest Unoccupied Molecular

Orbital (LUMO) is expected to

be centered on the β-carbon of

the enone system. The

HOMO-LUMO gap will be

indicative of its kinetic stability

and reactivity.

determinant of the reactivity of

α,β-unsaturated systems. The

LUMO's localization on the β-

carbon explains its

susceptibility to nucleophilic

attack.

Experimental Protocols: A Methodological Overview
The computational investigation of 2-Oxohex-4-en-3-yl acetate would typically involve the

following experimental protocols, based on standard practices for similar molecules:

Geometry Optimization and Frequency Calculations:

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X)

and basis set (e.g., 6-31+G(d,p), 6-311++G(d,p)).

Procedure: The initial structure of 2-Oxohex-4-en-3-yl acetate in its keto and enol forms,

as well as s-cis and s-trans conformers, would be built. A geometry optimization is

performed to find the minimum energy structures. Frequency calculations are then carried

out to confirm that the optimized structures are true minima (no imaginary frequencies)

and to obtain thermodynamic data.

Tautomerism and Conformational Analysis:

Procedure: The relative energies of the optimized keto and enol tautomers, and the s-cis

and s-trans conformers, are compared to determine their relative stabilities. The energy

differences are typically reported in kcal/mol or kJ/mol.

Solvent Effects: To model the effect of different solvents, the Polarizable Continuum Model

(PCM) or the SMD (Solvation Model based on Density) model is commonly employed.
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Reactivity Analysis:

Procedure: To study the reactivity towards a nucleophile (e.g., a simple thiol like

methanethiol), a reaction pathway is modeled. This involves locating the transition state

(TS) for the nucleophilic addition to the β-carbon.

Analysis: The activation energy barrier (the energy difference between the reactants and

the transition state) is calculated to predict the reaction rate. Natural Bond Orbital (NBO)

analysis can be used to study charge distribution and orbital interactions along the

reaction coordinate.

Visualizing Key Processes
The following diagrams illustrate fundamental concepts in the computational study of 2-
Oxohex-4-en-3-yl acetate.
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Caption: Keto-Enol Tautomerism of 2-Oxohex-4-en-3-yl acetate.
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Caption: s-cis and s-trans Conformational Isomerism.

Computational Workflow for Reactivity Analysis
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Caption: Workflow for Michael Addition Reactivity Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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